Propyphenazone impurity C [EP impurity]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the pyrazolone ring through cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield halogenated derivatives .
Scientific Research Applications
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and compounds with similar structural features, such as:
- 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
- 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diaza-bicyclo-[3.2.1]octan-7-yl]benzonitrile .
Uniqueness
What sets 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C17H24N2O |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-(4-methylpentan-2-yl)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H24N2O/c1-12(2)11-13(3)16-14(4)18(5)19(17(16)20)15-9-7-6-8-10-15/h6-10,12-13H,11H2,1-5H3 |
InChI Key |
AHKJXHYOTWRIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.